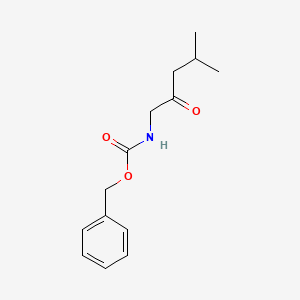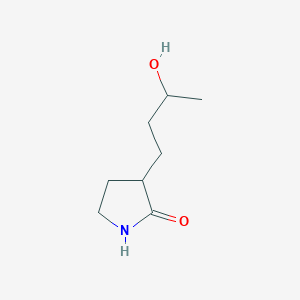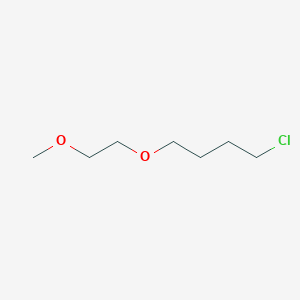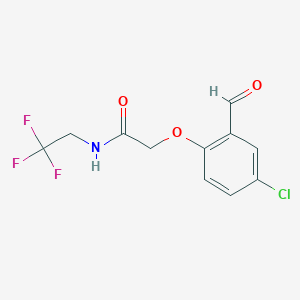![molecular formula C8H15NS B13192814 2-Thiaspiro[3.5]nonan-7-amine](/img/structure/B13192814.png)
2-Thiaspiro[3.5]nonan-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiaspiro[35]nonan-7-amine is a chemical compound with the molecular formula C8H15NS It is characterized by a spirocyclic structure containing a sulfur atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiaspiro[3.5]nonan-7-amine typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of a thiol and an amine in the presence of a catalyst to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Thiaspiro[3.5]nonan-7-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the spirocyclic structure can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or the sulfur atom.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Alkylated or acylated amine products.
Scientific Research Applications
2-Thiaspiro[3.5]nonan-7-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Thiaspiro[3.5]nonan-7-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds or ionic interactions with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Thiaspiro[3.5]nonane: Lacks the amine group, making it less reactive in certain chemical reactions.
2-Thiaspiro[3.5]nonan-7-ol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness
2-Thiaspiro[35]nonan-7-amine is unique due to the presence of both a sulfur atom and an amine group within a spirocyclic structure
Properties
Molecular Formula |
C8H15NS |
|---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
2-thiaspiro[3.5]nonan-7-amine |
InChI |
InChI=1S/C8H15NS/c9-7-1-3-8(4-2-7)5-10-6-8/h7H,1-6,9H2 |
InChI Key |
MZAWAFWUIKXAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13192734.png)

![Methyl 1,8-dioxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13192745.png)


![Methyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13192749.png)




![3-[2-(Aminomethyl)piperidin-1-yl]propan-1-ol](/img/structure/B13192776.png)


![1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane](/img/structure/B13192795.png)
